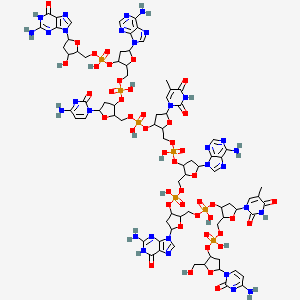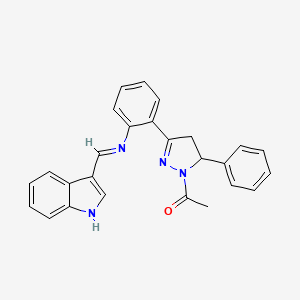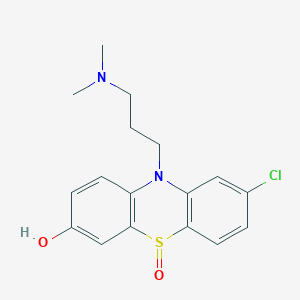
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-chlorpromazine sulfoxide is a metabolite of chlorpromazine, a phenothiazine antipsychotic drug. Chlorpromazine is widely used for the treatment of schizophrenia and other psychotic disorders. The compound 7-hydroxy-chlorpromazine sulfoxide is formed through the metabolic processes involving oxidation and hydroxylation of chlorpromazine.
準備方法
Synthetic Routes and Reaction Conditions
7-Hydroxy-chlorpromazine sulfoxide can be synthesized through enzymatic oxidation of chlorpromazine. The process involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation of chlorpromazine to form 7-hydroxy-chlorpromazine. Further oxidation leads to the formation of the sulfoxide derivative .
Industrial Production Methods
Industrial production of 7-hydroxy-chlorpromazine sulfoxide typically involves large-scale enzymatic synthesis. The process is optimized to ensure high yield and purity of the compound. The use of bioreactors and controlled reaction conditions, such as temperature and pH, are crucial for efficient production .
化学反応の分析
Types of Reactions
7-Hydroxy-chlorpromazine sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Sulfone derivatives: Formed through further oxidation.
Sulfide derivatives: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
科学的研究の応用
7-Hydroxy-chlorpromazine sulfoxide has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying the metabolism of chlorpromazine.
Biology: Investigated for its effects on cellular processes and its role in drug metabolism.
Medicine: Studied for its potential therapeutic effects and its role in the pharmacokinetics of chlorpromazine.
Industry: Used in the development of analytical methods for detecting chlorpromazine and its metabolites in biological samples
作用機序
The mechanism of action of 7-hydroxy-chlorpromazine sulfoxide involves its interaction with various molecular targets. It primarily acts on dopamine receptors, similar to chlorpromazine. The compound inhibits dopamine receptor activity, leading to its antipsychotic effects. Additionally, it may interact with other neurotransmitter systems, including serotonin and adrenergic receptors .
類似化合物との比較
Similar Compounds
Chlorpromazine: The parent compound from which 7-hydroxy-chlorpromazine sulfoxide is derived.
7-Hydroxy-chlorpromazine: The hydroxylated metabolite of chlorpromazine.
Chlorpromazine sulfoxide: Another oxidized metabolite of chlorpromazine
Uniqueness
7-Hydroxy-chlorpromazine sulfoxide is unique due to its combined hydroxyl and sulfoxide functional groups, which contribute to its distinct chemical and pharmacological properties. This dual modification enhances its metabolic stability and alters its interaction with biological targets compared to other chlorpromazine metabolites .
特性
CAS番号 |
14522-00-0 |
|---|---|
分子式 |
C17H19ClN2O2S |
分子量 |
350.9 g/mol |
IUPAC名 |
8-chloro-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-3-ol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)23(22)16-7-4-12(18)10-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3 |
InChIキー |
AAJYBUQNKZIVRN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)O)S(=O)C3=C1C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


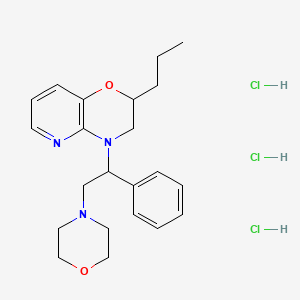
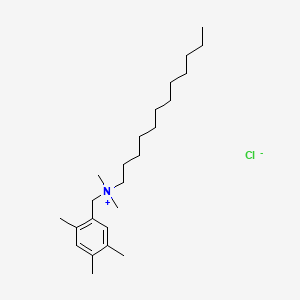
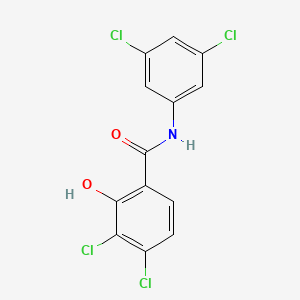
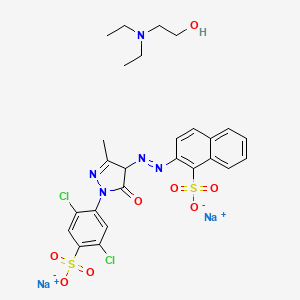

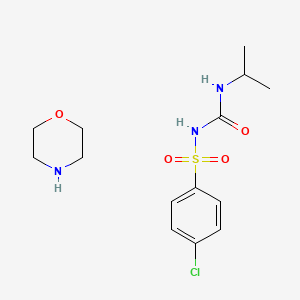

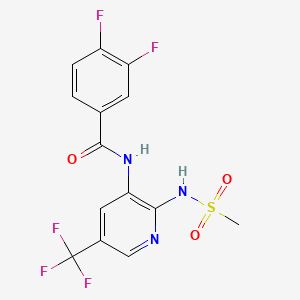
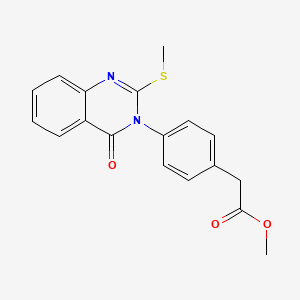
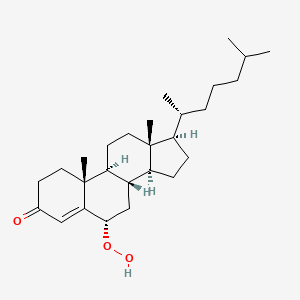
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)

